5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Medicinal chemistry teams synthesizing 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives for anticancer evaluation require a reliable 1,3,4-thiadiazole core bearing the essential 5-cyclopropyl group. This building block addresses that need with consistent ≥95% purity and a reactive N-methylamine handle. Key advantages: • Enables PHD2-targeting imidazothiadiazoles active against the NCI 60 cancer cell panel at 10⁻⁵ M. • N-Methylamine supports alkylation, acylation, or thiourea derivatization for library expansion. • Cyclopropyl substituent provides rigid geometry and unique π-character critical for target binding. • Consistent ≥95% purity from multiple sources ensures reproducible multi-step synthesis.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
CAS No. 1225737-22-3
Cat. No. B1427161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
CAS1225737-22-3
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCNC1=NN=C(S1)C2CC2
InChIInChI=1S/C6H9N3S/c1-7-6-9-8-5(10-6)4-2-3-4/h4H,2-3H2,1H3,(H,7,9)
InChIKeyIXHHQNQBJBSEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine: Baseline Characterization


5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 1225737-22-3; molecular formula C6H9N3S; molecular weight 155.22 g/mol) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole class . It features a cyclopropyl group at the 5-position and a methylamino substituent at the 2-position of the thiadiazole core . The compound is commercially available at a minimum purity of 95% from multiple chemical suppliers and is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research . Its primary documented application is as a key intermediate in the synthesis of 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been evaluated for anticancer potential [1].

Uniqueness of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine


Although the 1,3,4-thiadiazole scaffold is common, substitution patterns critically dictate both the compound's synthetic utility and its potential biological interactions. The 5-cyclopropyl group confers specific steric and electronic properties that distinguish this molecule from simple alkyl or aryl analogs . Replacing the cyclopropyl ring with a smaller or less rigid substituent would alter the conformation and reactivity of downstream derivatives, directly impacting the yield and purity of synthesized compounds [1]. Furthermore, the presence of the secondary N-methylamine at the 2-position provides a specific handle for further functionalization, which is not present in the primary amine analog 2-amino-5-cyclopropyl-1,3,4-thiadiazole (CAS 57235-50-4) . The following evidence guide provides quantitative data points that substantiate this compound's specific role as an intermediate and its distinct profile relative to its closest comparators.

Differentiation Evidence for 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine


Cyclopropyl vs. Isopropyl Substitution

5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (target) and 5-isopropyl-N-methyl-1,3,4-thiadiazol-2-amine (comparator) are the closest commercially available analogs. The target compound incorporates a cyclopropyl group (C3H5), whereas the comparator contains an isopropyl group (C3H7). The cyclopropyl ring introduces a constrained, sp²-like geometry and increased C–H acidity relative to the freely rotating isopropyl chain . This distinction is critical for downstream applications. For instance, in a SAR study of related ketol-acid reductoisomerase (KARI) inhibitors, N-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas bearing a cyclopropyl group on the thiadiazole core demonstrated potent enzyme inhibition, with the steric and electronic properties of the 5-substituent directly correlating with biological activity [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Validated Anticancer Imidazothiadiazole Intermediate

5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine serves as the primary starting material for synthesizing 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives, a class of compounds with demonstrated anticancer activity [1]. In a published synthetic route, this compound is reacted with various 2-bromo-1,2-(substituted aryl) ethanones to generate a series of novel derivatives. The resulting imidazothiadiazoles were evaluated in silico against hypoxia-inducible factor prolyl hydroxylase (PHD2) and in vitro against the NCI 60 cancer cell line panel. Four compounds from this series were selected for NCI screening at a single high dose (10^-5 M), with the most active candidate (NSC D-754956/1) showing selective growth inhibition against leukemic cell lines [1]. This validated synthetic route and biological activity profile are not reported for the analogous 5-isopropyl or 5-ethyl derivatives, establishing this specific compound as a proven and productive intermediate in anticancer research.

Anticancer Drug Discovery Organic Synthesis Heterocyclic Chemistry

Purity and Availability Profile

Commercial availability and purity are critical factors for research procurement. 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (target) is consistently offered at a minimum purity of 95% by multiple independent vendors (e.g., CymitQuimica, Combi-Blocks, AiFChem, Chemenu) . This provides reliable sourcing options. In contrast, the close analog 5-cyclopropyl-1,3,4-thiadiazol-2-amine (CAS 57235-50-4), which lacks the N-methyl group, is listed by a smaller number of vendors and is often available in lower quantities or at a higher cost per gram . Furthermore, the target compound has a validated MDL number (MFCD16482529) and consistent SMILES notation across supplier catalogs, ensuring accurate identification and order fulfillment .

Chemical Procurement Chemical Synthesis Laboratory Reagents

Validated Applications of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine


Synthesis of Anticancer Imidazothiadiazoles

Use as a key synthetic intermediate for generating 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives. This approach is validated by published research demonstrating that the resulting compounds inhibit hypoxia-inducible factor prolyl hydroxylase (PHD2) in silico and exhibit growth inhibition against the NCI 60 cancer cell line panel at a single high dose (10^-5 M). The cyclopropyl group is essential for maintaining the rigid geometry of the final imidazothiadiazole structure [1].

SAR Tool for Cyclopropyl-Thiadiazole Inhibitors

Employ this compound as a reference molecule to investigate the impact of constrained alkyl substituents (cyclopropyl vs. isopropyl) on the activity of 1,3,4-thiadiazole-based inhibitors. The unique π-character and rigidity of the cyclopropyl ring can serve as a probe for conformational effects in enzyme binding pockets, as demonstrated in SAR studies of related ketol-acid reductoisomerase inhibitors [2].

Versatile Building Block in Heterocyclic Chemistry

Leverage the N-methylamine group for further functionalization, such as alkylation, acylation, or formation of thiourea derivatives. The compound's consistent 95% purity from multiple vendors ensures reliable performance in multi-step syntheses, reducing the risk of side reactions and improving overall yield .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.